2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide
Description
2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide is a coumarin-based carboxamide derivative characterized by a coumarin core (2-oxo-2H-chromene) linked to a phenylcarbonyl-substituted phenyl group via an amide bond. This structure combines the planar aromatic coumarin system with a bulky, electron-deficient phenylcarbonyl moiety, which may influence its physicochemical properties, such as solubility, crystallinity, and intermolecular interactions (e.g., hydrogen bonding or π-stacking) .
Properties
IUPAC Name |
N-(2-benzoylphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO4/c25-21(15-8-2-1-3-9-15)17-11-5-6-12-19(17)24-22(26)18-14-16-10-4-7-13-20(16)28-23(18)27/h1-14H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYZQHGUBYHCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide involves multiple steps, typically starting with the preparation of the chromene core. One common synthetic route includes the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization to form the chromene ring. The carboxamide group is then introduced through an amide coupling reaction with the appropriate amine derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its enzyme inhibitory properties, particularly against pancreatic lipase.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific enzymes, such as pancreatic lipase. The compound binds to the active site of the enzyme, inhibiting its activity and thus reducing the breakdown of dietary fats. This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, sulfamoyl) generally increase thermal stability (e.g., melting points >300°C for sulfamoyl derivatives ).
- Hydrophobic substituents (e.g., methoxyphenethyl) improve membrane permeability but reduce aqueous solubility .
- Heterocyclic moieties (e.g., pyridinyl, benzoxazolyl) enable functional versatility, such as metal coordination or fluorescence .
Yield and Efficiency :
- Method B (dioxane/HCl) for sulfamoylphenyl derivatives achieved higher yields (86%) compared to Method A (acetic acid) .
- Pyridinylmethyl analogs were synthesized in a single step with moderate yields (~70–80%) .
Physicochemical Properties
Biological Activity
2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : N-(2-benzoylphenyl)-2-oxochromene-3-carboxamide
- Molecular Formula : C23H15NO4
- Canonical SMILES : C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O
The primary mechanism of action for this compound involves its interaction with specific enzymes, particularly pancreatic lipase. The compound acts as a competitive inhibitor, binding to the enzyme's active site and thereby reducing the breakdown of dietary fats. This inhibition is significant in the context of obesity and metabolic disorders, where controlling fat absorption can lead to therapeutic benefits.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibitory properties:
- Pancreatic Lipase Inhibition : It has been shown to inhibit pancreatic lipase effectively, which is crucial for fat digestion. This property suggests potential applications in obesity management and metabolic syndrome treatment.
Anticancer Activity
Several studies have explored the anticancer potential of chromene derivatives:
- MCF-7 Cell Line : In vitro studies have demonstrated that related chromene compounds exhibit cytotoxic effects against breast cancer cells (MCF-7). For instance, compounds with similar structures have shown IC50 values ranging from 0.47 µM to 16.1 µM, indicating promising anticancer activity .
Study on Enzyme Inhibition
A study highlighted the effectiveness of various chromene derivatives in inhibiting pancreatic lipase. The results indicated that this compound could significantly reduce enzyme activity at concentrations conducive to therapeutic use.
Anticancer Efficacy
In a comparative analysis, this compound was evaluated alongside other coumarin derivatives for their cytotoxicity against cancer cell lines. The results underscored its potential as an effective agent against breast cancer, showcasing its ability to induce apoptosis in cancer cells while sparing normal cells .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
